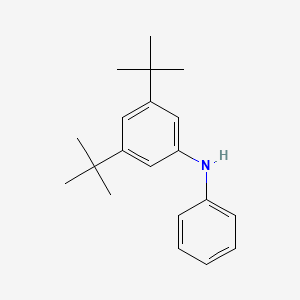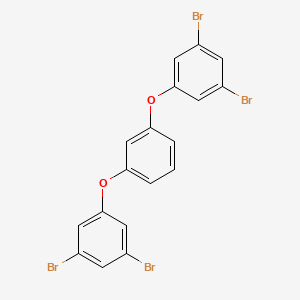
1,3-Bis(3,5-dibromophenoxy)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3,5-dibromophenoxy)-benzene is an organic compound characterized by the presence of two 3,5-dibromophenoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(3,5-dibromophenoxy)-benzene can be synthesized through a multi-step process involving the bromination of phenol derivatives followed by etherification. The general synthetic route involves:
Bromination: Phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to produce 3,5-dibromophenol.
Etherification: The 3,5-dibromophenol is then reacted with 1,3-dihydroxybenzene in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3,5-dibromophenoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the bromine atoms to hydrogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,3-Bis(3,5-dimethoxyphenoxy)-benzene.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3,5-dibromophenoxy)-benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable, high-performance compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It serves as a model compound in studies of brominated organic molecules and their interactions with biological systems.
Industrial Applications: The compound is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,3-Bis(3,5-dibromophenoxy)-benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3,5-dichlorophenoxy)-benzene: Similar in structure but with chlorine atoms instead of bromine.
1,3-Bis(3,5-difluorophenoxy)-benzene: Contains fluorine atoms, offering different reactivity and properties.
1,3-Bis(3,5-diiodophenoxy)-benzene: Iodine atoms provide unique characteristics compared to bromine.
Uniqueness
1,3-Bis(3,5-dibromophenoxy)-benzene is unique due to the presence of bromine atoms, which confer specific reactivity and properties such as increased molecular weight and potential for halogen bonding. These characteristics make it particularly useful in applications requiring high stability and specific interactions.
Eigenschaften
Molekularformel |
C18H10Br4O2 |
|---|---|
Molekulargewicht |
577.9 g/mol |
IUPAC-Name |
1,3-dibromo-5-[3-(3,5-dibromophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H10Br4O2/c19-11-4-12(20)7-17(6-11)23-15-2-1-3-16(10-15)24-18-8-13(21)5-14(22)9-18/h1-10H |
InChI-Schlüssel |
DIYHRORAZOVHAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Br)Br)OC3=CC(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


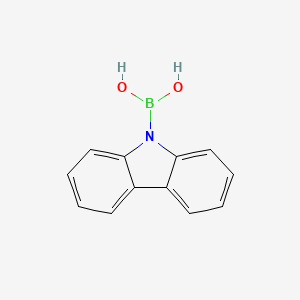
![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
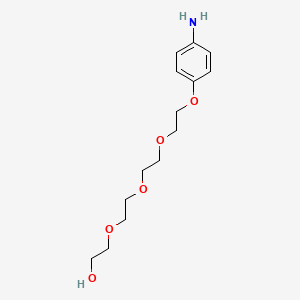

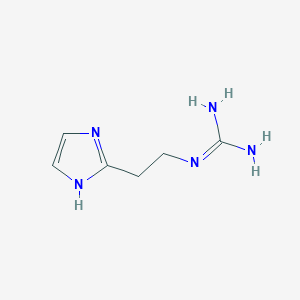
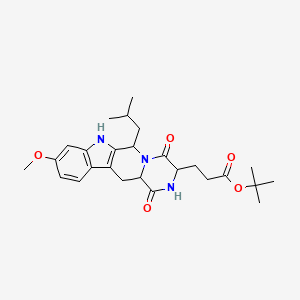
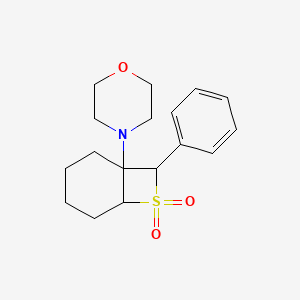

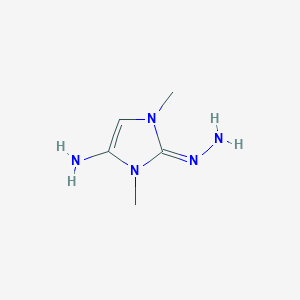
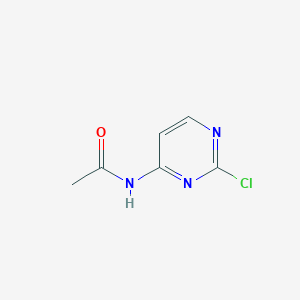
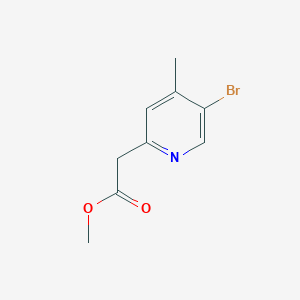
![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
